2,3-Dihydro-2-oxo-1-indolizinecarbonitrile
CAS No.: 60847-47-4
Cat. No.: VC21419844
Molecular Formula: C9H6N2O
Molecular Weight: 158.16g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60847-47-4 |
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Molecular Formula | C9H6N2O |
Molecular Weight | 158.16g/mol |
IUPAC Name | 2-oxo-3H-indolizine-1-carbonitrile |
Standard InChI | InChI=1S/C9H6N2O/c10-5-7-8-3-1-2-4-11(8)6-9(7)12/h1-4H,6H2 |
Standard InChI Key | DCCUMFSNUVOKDC-UHFFFAOYSA-N |
SMILES | C1C(=O)C(=C2N1C=CC=C2)C#N |
Canonical SMILES | C1C(=O)C(=C2N1C=CC=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
The compound 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile belongs to the broader indolizine structural class, which consists of a fused five-membered and six-membered ring system with a bridging nitrogen atom. The defining features of this particular compound include:
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A carbonyl (C=O) group at the 2-position of the indolizine ring
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A nitrile (C≡N) group attached at the 1-position
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Partial saturation with the dihydro prefix indicating two hydrogen atoms added to the basic indolizine structure
While the search results don't provide direct spectroscopic data for this specific compound, related indolizinecarbonitrile compounds have been characterized through various spectroscopic techniques including NMR spectroscopy, which is crucial for structure elucidation .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile likely exhibits the following properties:
Property | Description |
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Appearance | Crystalline solid (predicted) |
Solubility | Likely soluble in organic solvents such as DMF, DMSO, THF |
Reactivity | Contains reactive carbonyl and nitrile functional groups |
Stability | Expected to be relatively stable at room temperature |
The nitrile group at position 1 is a key structural feature that influences the compound's reactivity and potential applications in organic synthesis. Similarly, the carbonyl group at position 2 provides sites for nucleophilic addition reactions.
Synthesis Methodologies
Sulfide Contraction Approach
One potentially applicable method for synthesizing indolizine derivatives involves a sulfide contraction strategy. This approach has been documented for the synthesis of related heterocycles:
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Formation of a lactam precursor
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Thionation of the lactam to create a thiolactam
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Sulfide contraction using appropriate reagents such as bromoacetamide derivatives
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Cyclization to form the indolizine ring system
This methodology has been employed in the synthesis of various indolizidine alkaloids as described in the research from the University of the Witwatersrand .
Cyclization of Amino-ketone Intermediates
Another synthetic route involves the cyclization of amino-ketone intermediates. Research has demonstrated that 3-{2-[(E)-2-oxo-2-phenylethylidene]-1-pyrrolidinyl}propanenitrile can be converted into indolizinecarbonitrile derivatives under specific reaction conditions . This approach could potentially be adapted for the synthesis of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile through careful control of reaction parameters and substitution patterns.
The cyclization typically proceeds through the following key steps:
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Formation of an amino-ketone intermediate
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Intramolecular cyclization to establish the indolizine ring system
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Functional group transformations to introduce the nitrile and carbonyl groups at the desired positions
Structural Characterization
Analytical Method | Expected Key Features |
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IR Spectroscopy | Strong C≡N stretching band (approximately 2200-2250 cm⁻¹) C=O stretching band (approximately 1650-1700 cm⁻¹) |
¹H NMR | Signals for aromatic protons of the indolizine system Signals for the methylene protons at C-3 |
¹³C NMR | Characteristic signals for the nitrile carbon (approximately 115-120 ppm) Carbonyl carbon signal (approximately 160-170 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to the molecular weight Fragmentation pattern involving loss of CN and CO groups |
Chemical Reactivity
Reactivity of the Nitrile Functionality
The nitrile group at position 1 of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile represents a versatile functional group with significant synthetic potential. This functionality can undergo various transformations:
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Hydrolysis to carboxylic acids or amides
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Reduction to primary amines
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Addition reactions with nucleophiles
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Cycloaddition reactions
Carbonyl Group Reactivity
The carbonyl functionality at position 2 provides additional reaction sites:
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Nucleophilic addition reactions
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Reduction to alcohols
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Wittig and related olefination reactions
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Condensation reactions
Indolizine Ring System Reactivity
The indolizine core structure can participate in various reactions:
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Electrophilic substitution reactions
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Metalation and subsequent functionalization
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Ring-opening reactions under specific conditions
Structure-Activity Relationships and Analogous Compounds
Related Indolizine Derivatives
The search results mention several related compounds that share structural similarities with 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile:
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Rel-(7R,8aS)-7-phenyl-1,2,3,7,8,8a-hexahydro-6-indolizinecarbonitrile and rel-(7R,8aR)-7-phenyl-1,2,3,7,8,8a-hexahydro-6-indolizinecarbonitrile, which feature a nitrile group at position 6 rather than position 1
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Various indolizidine alkaloids which share the basic bicyclic nitrogen-containing skeleton but differ in substitution patterns
Comparison with Other Heterocyclic Nitriles
2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile, while belonging to a different heterocyclic class (indole rather than indolizine), shares the presence of both nitrile and carbonyl functionalities . This compound demonstrates potential toxicological properties that may be relevant when considering the biological activity of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile:
Hazard Type | Description |
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Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled |
Skin/Eye Effects | Causes skin irritation and serious eye irritation |
Respiratory Effects | May cause respiratory irritation |
It's important to note that while these properties might suggest potential concerns for 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile, direct toxicological data would be needed for definitive assessment.
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